Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
Description
Properties
Molecular Formula |
C9H16FNO3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChI Key |
DVEMVHCJYUKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Aminobut-2-enyl Derivatives
The initial step involves protecting the amino group of 4-aminobut-2-enyl derivatives using di-tert-butyldicarbonate in the presence of a base such as triethylamine in methanol at room temperature or mild reflux conditions.
| Parameter | Details |
|---|---|
| Reactants | (E)-1,4-diaminobut-2-ene dihydrochloride, di-tert-butyldicarbonate |
| Base | Triethylamine (TEA) |
| Solvent | Methanol |
| Temperature | 20 °C to reflux |
| Reaction Time | 3 hours reflux, then overnight stirring at room temperature |
| Yield | Approximately 70% |
| Purification | Column chromatography (dichloromethane:methanol 20:1) |
| Notes | Precipitate removal before evaporation; crude residue purified |
This step yields tert-butyl (4-aminobut-2-en-1-yl)carbamate as a key intermediate.
Hydroxylation and Further Functionalization
Hydroxy substitution at the 4-position can be introduced via subsequent reactions, often involving reduction or nucleophilic addition steps after initial fluorination or amide formation. Specific protocols include:
- Reaction with nucleophilic agents under sealed tube conditions at elevated temperatures (around 120 °C) in ethanol.
- Use of bases such as N-ethyl-N,N-diisopropylamine to facilitate substitution.
- Extended reaction times (overnight) to ensure complete conversion.
| Parameter | Details |
|---|---|
| Reactants | 4-chloro-3-methoxy-5-nitrobenzamide, (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate |
| Base | N-ethyl-N,N-diisopropylamine (DIEA) |
| Solvent | Ethanol |
| Temperature | 120 °C (sealed tube) |
| Reaction Time | Overnight |
| Yield | Approximately 85% |
| Purification | Filtration and washing with ethanol |
| Characterization | LCMS and NMR confirm structure and purity |
This step is essential for introducing the hydroxy group and completing the functionalization pattern of the target molecule.
Coupling Reactions for Carbamate Formation
Coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) are used to facilitate the formation of carbamate bonds in dichloromethane at room temperature.
| Parameter | Details |
|---|---|
| Reactants | Boc-protected aminoalkene, carboxylic acid derivative |
| Coupling Reagents | EDC, DMAP (catalytic) |
| Solvent | Dichloromethane |
| Temperature | 20 °C |
| Reaction Time | Overnight |
| Yield | Around 70% |
| Workup | Concentration under reduced pressure, aqueous washes, drying, column chromatography |
This method is used to attach various functional groups to the carbamate moiety, expanding the compound's utility.
Summary of Preparation Conditions and Yields
| Step | Key Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyldicarbonate, triethylamine | 20 °C/reflux | Methanol | ~70 | Column chromatography purification |
| Fluorination | 4-fluoro-3-nitrobenzamide, potassium carbonate | 20 °C | DMSO | 96 | Solid isolated by filtration |
| Hydroxylation/Substitution | 4-chloro-3-methoxy-5-nitrobenzamide, DIEA | 120 °C | Ethanol | 85 | Sealed tube, filtration purification |
| Carbamate Coupling | EDC, DMAP | 20 °C | Dichloromethane | 70 | Column chromatography purification |
Chemical Reactions Analysis
The triazolo ring compound methanesulfonate crystal form undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted triazolo ring compounds.
Scientific Research Applications
The triazolo ring compound methanesulfonate crystal form has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including its use in pharmaceutical compositions. The compound’s stability and solubility make it an attractive candidate for drug development and other biomedical applications .
Mechanism of Action
The mechanism of action of the triazolo ring compound methanesulfonate crystal form involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Limitations
The comparison highlights the diversity of fluorinated carbamates in drug discovery. However, direct experimental data on the target compound’s reactivity, stability, or activity are absent in the provided evidence.
Biological Activity
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is an organic compound with the molecular formula C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol. It features a tert-butyl carbamate group linked to a fluorinated hydroxybutenyl chain, which contributes to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biological research.
Research indicates that this compound may exhibit various biological activities, particularly through enzyme inhibition and receptor binding. The specific mechanisms of action are still under investigation, but preliminary studies suggest interactions with different biological targets, potentially modulating their activity for therapeutic benefits.
Key Biological Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and fibrosis.
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways critical for cell proliferation, differentiation, and survival.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds and their implications for health:
- Inhibition of Lysyl Oxidase : Compounds that share structural similarities with this compound have been shown to inhibit lysyl oxidase (LOX), an enzyme involved in collagen cross-linking. Inhibition of LOX is associated with reduced fibrosis in various tissues, including liver and skin .
- Cancer Metastasis : Research on related compounds indicates that targeting LOX can decrease cancer cell invasion and metastasis in models of breast cancer and head and neck squamous cell carcinoma . This suggests that this compound may also have potential applications in oncology.
- Thromboembolic Disorders : Some derivatives of similar compounds have been investigated for their role in treating thromboembolic disorders, indicating a broader therapeutic potential .
Comparative Analysis
The following table summarizes the structural features and potential biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Fluorinated hydroxybutenyl chain | Enzyme inhibition, receptor modulation |
| Tert-butyl (3-chloro-4-hydroxybut-2-enyl)carbamate | Chlorine instead of fluorine | Varies; potential differences in reactivity |
| Tert-butyl (3-fluoro-4-hydroxybutenyl)carbamate | Different substituents on butenyl chain | Variations in interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
